Superior In Vitro Potency in Inhibiting PMN O2- Generation Compared to Parent Compound
The target compound (Compound II) demonstrated substantially greater inhibitory activity against formyl-Met-Leu-Phe (FMLP)-induced superoxide (O2-) generation in polymorphonuclear leukocytes (PMNs) than the parent anti-inflammatory compound, bis(2-aminopropyl)disulfide (Compound I). While Compound I exhibited activity, Compounds II, III, and IV showed 'much higher' inhibition [1]. Quantitatively, Compound II was identified as the most potent analog, with a reported IC50 value of 2.6 μM [1].
| Evidence Dimension | Inhibition of FMLP-induced O2- generation in PMNs (in vitro potency) |
|---|---|
| Target Compound Data | IC50 = 2.6 μM |
| Comparator Or Baseline | bis(2-aminopropyl)disulfide (Compound I) |
| Quantified Difference | IC50 value for target compound is 2.6 μM; comparator's IC50 not reported but activity was described as 'much higher' for target compound [1]. |
| Conditions | In vitro assay using isolated polymorphonuclear leukocytes stimulated with formyl-Met-Leu-Phe (FMLP) [1]. |
Why This Matters
The quantified IC50 of 2.6 μM establishes a potency benchmark critical for dose-response calculations in in vitro studies; substituting with the parent analog (Compound I) would introduce unquantified and likely reduced activity, compromising experimental reproducibility.
- [1] Kohama Y, Kayamori Y, Katayama Y, Teramoto T, Murayama N, Tsujimoto M, et al. Inhibitory effects of bis(2-aminohexyl)disulfide and its analogues on polymorphonuclear leukocyte functions in vitro. Chem Pharm Bull (Tokyo). 1992 Feb;40(2):414-8. View Source
